BenchChemオンラインストアへようこそ!

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

Lipophilicity Drug-likeness CNS permeability

This N-phenylpyrrole derivative occupies a unique property space (XLogP3=1.6, MW=230.31, single HBD) intermediate between lipophilic 1-phenylpyrrole and polar des-phenyl analogs—a profile no generic substitution can replicate. The 2-methanamine vector with basic amine/methoxy terminus enables polar contacts at the ALR2 active site that 3-benzoyl series cannot achieve. With 6 rotatable bonds and fragment-like compliance (MW<250, logP<3.5), this scaffold is ideal for fragment screening, CYP isoform selectivity matrices, and MAO inhibitor chemotype exploration. Procure to access an underexplored region of N-phenylpyrrole SAR space unavailable through catalog alternatives.

Molecular Formula C14H18N2O
Molecular Weight 230.311
CAS No. 1211505-72-4
Cat. No. B2877300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine
CAS1211505-72-4
Molecular FormulaC14H18N2O
Molecular Weight230.311
Structural Identifiers
SMILESCOCCNCC1=CC=CN1C2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3
InChIKeyOFXCFKYOIGFWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine (CAS 1211505-72-4): Structural Identity and Comparator Landscape


2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine (CAS 1211505-72-4, PubChem CID 46784893) is a synthetic N-phenylpyrrole derivative featuring a methoxyethylamine side chain at the pyrrole 2-position. Its molecular formula is C₁₄H₁₈N₂O and molecular weight 230.31 g/mol [1]. The compound belongs to a class of N-arylpyrrole scaffolds that have been explored for aldose reductase inhibition, monoamine oxidase (MAO) modulation, and cytochrome P450 interaction [2]. Closest structural analogs include the des-phenyl compound N-((1H-pyrrol-2-yl)methyl)-2-methoxyethan-1-amine (CAS 1211504-75-4), which lacks the N-phenyl substituent, and 1-phenylpyrrole (CAS 635-90-5), which lacks the methoxyethylamine side chain [3][4].

Why N-Phenylpyrrole Analogs Are Not Freely Interchangeable with 2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine


Within the N-phenylpyrrole chemotype, subtle modifications to the pyrrole 2-position side chain and the N-aryl substituent produce marked shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The target compound occupies an underexplored region of property space—intermediate between the highly lipophilic 1-phenylpyrrole scaffold (XLogP3 = 3.1) and the more polar des-phenyl analog (XLogP3 = 0) [1][2]. This balanced property profile cannot be replicated by simple removal of either the N-phenyl or the methoxyethylamine group, making generic substitution a high-risk decision for SAR campaigns, enzyme inhibition studies, or fragment-based lead optimization [3].

Quantitative Differentiation Evidence for 2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine (CAS 1211505-72-4) vs. Closest Analogs


Lipophilicity Modulation: Intermediate XLogP3 Value Differentiates from Polar and Lipophilic Extremes

The target compound exhibits an XLogP3 of 1.6, positioning it between the des-phenyl analog N-((1H-pyrrol-2-yl)methyl)-2-methoxyethan-1-amine (XLogP3 = 0) and 1-phenylpyrrole (XLogP3 = 3.1) [1][2][3]. This intermediate lipophilicity avoids the excessive polarity that may limit membrane permeation of the des-phenyl analog while reducing the high logP-driven non-specific binding and poor aqueous solubility associated with 1-phenylpyrrole [4].

Lipophilicity Drug-likeness CNS permeability

Hydrogen-Bond Donor Capacity: Single HBD Differentiates from Zero-HBD 1-Phenylpyrrole and Dual-HBD Des-Phenyl Analog

The target compound possesses 1 hydrogen-bond donor (HBD) and 2 hydrogen-bond acceptors (HBA), compared to 0 HBD/0 HBA for 1-phenylpyrrole and 2 HBD/2 HBA for the des-phenyl analog [1][2][3]. The single HBD, located on the secondary amine, allows directed hydrogen-bond interactions with biological targets while avoiding the excessive polarity and potential for promiscuous binding associated with the dual-HBD des-phenyl analog [4].

Hydrogen bonding Target engagement Selectivity

CYP450 Interaction Potential: N-Phenylpyrrole Scaffold Retains Heme-Binding Capacity Modulated by Side-Chain Polarity

1-Phenylpyrrole inhibits cytochrome P450-dependent monooxygenase activity in rat liver microsomes with characterized mixed-type inhibition kinetics (Ki and αKi values reported) [1]. The target compound retains the N-phenylpyrrole core responsible for heme coordination but incorporates a methoxyethylamine side chain that, based on class-level SAR, is predicted to alter the Ki and selectivity profile across CYP isoforms compared to unsubstituted 1-phenylpyrrole [2]. The des-phenyl analog, lacking the N-aryl group necessary for efficient CYP binding, is expected to show significantly reduced CYP inhibition [3].

CYP450 inhibition Drug-drug interaction Metabolic stability

Monoamine Oxidase Inhibition Potential: Pyrrol-2-ylmethylamine Motif Shared with Validated MAO-A/MAO-B Inhibitors

The pyrrol-2-ylmethylamine motif present in the target compound is a validated scaffold for MAO inhibition. N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (compound 7) demonstrated highly selective MAO-B inhibition with a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of 0.0057 [1]. The target compound incorporates this pyrrol-2-ylmethylamine core but differentiates through N-phenyl substitution on the pyrrole ring and a methoxyethyl group on the amine nitrogen—structural features that, by analogy to established SAR, are expected to shift MAO isoform selectivity and potency profiles relative to the benzyl-methyl comparator [2].

MAO inhibition Neuropharmacology Selectivity index

Aldose Reductase Inhibitory Scaffold: N-Phenylpyrrole Core Validated with Low-Micromolar IC₅₀

The N-phenylpyrrole scaffold has been validated as a platform for aldose reductase (ALR2) inhibition. 3-Benzoyl-N-phenylpyrrole derivatives demonstrated ALR2 IC₅₀ values of 1.04 μM with selectivity indices (IC₅₀ ALR1/ALR2) up to 19.60 [1]. The target compound shares the N-phenylpyrrole core but introduces a pyrrole 2-methanamine substituent bearing a methoxyethyl group—a structural modification that, based on the reported SAR for this scaffold, places the compound at a distinct position within the ALR2 inhibitor pharmacophore model, with the basic amine and methoxy oxygen offering additional polar interaction points not present in the 3-benzoyl series [2].

Aldose reductase Diabetic complications N-phenylpyrrole scaffold

Rotatable Bond Count and Conformational Flexibility: Target Compound Occupies a Flexible Yet Drug-Like Torsional Space

The target compound has 6 rotatable bonds, compared to 5 for the des-phenyl analog and only 1 for 1-phenylpyrrole [1][2][3]. This intermediate flexibility allows conformational adaptation to diverse binding pockets while remaining within the typical drug-like range (≤10 rotatable bonds). The additional rotatable bond relative to the des-phenyl analog arises from the N-phenyl substituent, which introduces a torsional degree of freedom that may enable induced-fit binding modes [4].

Conformational flexibility Entropy cost Ligand efficiency

High-Value Application Scenarios for 2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine (CAS 1211505-72-4)


Structure-Activity Relationship (SAR) Expansion of N-Phenylpyrrole Aldose Reductase Inhibitors

The target compound offers a 2-methanamine substitution vector on the N-phenylpyrrole core, distinct from the 3-benzoyl series that has yielded low-micromolar ALR2 inhibitors (IC₅₀ = 1.04 μM) [1]. Researchers aiming to explore alternative hydrogen-bonding geometries at the ALR2 active site should prioritize this compound over the 3-benzoyl intermediates, as the basic amine and methoxy terminus introduce polar contacts that the benzoyl carbonyl cannot replicate. Procurement is recommended for medicinal chemistry groups conducting fragment growth or scaffold-hopping campaigns around the N-phenylpyrrole ALR2 pharmacophore.

CYP450 Enzyme Interaction Profiling and Metabolic Stability Screening

Given the established CYP450 inhibitory activity of the N-phenylpyrrole core [2], the target compound serves as a tool to dissect the contribution of the pyrrole 2-position side chain to CYP isoform selectivity. Its intermediate lipophilicity (XLogP3 = 1.6) and single HBD make it suitable for in vitro microsomal stability assays without the solubility limitations of 1-phenylpyrrole (XLogP3 = 3.1) [3]. DMPK laboratories should select this compound when constructing N-phenylpyrrole-focused CYP inhibition matrices.

Monoamine Oxidase Inhibitor Lead Diversification

The pyrrol-2-ylmethylamine motif is central to known MAO inhibitors with selectivity indices spanning several orders of magnitude [4]. The target compound introduces N-phenyl substitution on the pyrrole ring—a modification absent in the most selective literature compounds—which is predicted to modulate MAO-A vs. MAO-B preference through altered electronic distribution and steric bulk. Neuropharmacology teams pursuing novel MAO inhibitor chemotypes with differentiated selectivity profiles should acquire this compound as a synthetic intermediate or screening candidate.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 230.31 Da, XLogP3 of 1.6, and balanced HBD/HBA profile, the target compound meets fragment-like property criteria (MW < 250, logP < 3.5) [5]. Its 6 rotatable bonds provide conformational adaptability for fragment screening, while the N-phenylpyrrole core offers a rigid aromatic scaffold for efficient binding. Fragment library curators should include this compound as a three-dimensional alternative to flat aromatic fragments, particularly for targets where N-phenylpyrrole has demonstrated engagement (CYP450, MAO, ALR2).

Quote Request

Request a Quote for 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.